5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
106105-24-2 |
|---|---|
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
5,6-dimethyl-7-phenylpyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N5/c1-8-9(2)19(10-6-4-3-5-7-10)13-11(8)12(15)17-14(16)18-13/h3-7H,1-2H3,(H4,15,16,17,18) |
InChI-Schlüssel |
WEHVGJZJNJIEAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)N)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
2,4-Diamino-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind CuCl, NaI und K2CO3 für Cu-katalysierte Reaktionen. Die Verbindung kann auch oxidative Dehydrierung und Annulationsreaktionen unter Verwendung der direkten β-C(sp3)–H-Funktionalisierung von gesättigten Ketonen eingehen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hochsubstituierte Pyrrolopyrimidine und deren Derivate.
Wissenschaftliche Forschungsanwendungen
In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie hat es eine vielversprechende Aktivität als Antituberkulosemittel gezeigt, wobei mehrere Derivate eine signifikante inhibitorische Aktivität gegen Mycobacterium tuberculosis aufweisen. In der Medizin wird es als potenzieller multi-gezielter Kinaseinhibitor und Apoptoseinduktor zur Krebsbehandlung untersucht. Darüber hinaus findet es Anwendung in der pharmazeutischen Industrie als Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Diamino-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es CDK2/Cyclin A2 hemmt, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Die Fähigkeit der Verbindung, mit verschiedenen Enzymen und Proteinen zu interagieren, macht es zu einem vielseitigen Molekül für therapeutische Anwendungen. Molekular-Docking-Studien haben seine Bindungsinteraktionen mit Ziel-Enzymen aufgezeigt, wodurch sein Wirkmechanismus weiter aufgeklärt wurde.
Analyse Chemischer Reaktionen
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CuCl, NaI, and K2CO3 for Cu-catalyzed reactions . The compound can also undergo oxidative dehydrogenation and annulation reactions using direct β-C(sp3)–H functionalization of saturated ketones . Major products formed from these reactions include highly substituted pyrrolopyrimidines and their derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising activity as an antitubercular agent, with several derivatives displaying significant inhibitory activity against Mycobacterium tuberculosis . In medicine, it is being explored as a potential multi-targeted kinase inhibitor and apoptosis inducer for cancer treatment . Additionally, it has applications in the pharmaceutical industry as a scaffold for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and proteins makes it a versatile molecule for therapeutic applications. Molecular docking studies have revealed its binding interactions with target enzymes, further elucidating its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Differences
Substitutions at Positions 5 and 6 :
- The target compound’s 5,6-dimethyl groups enhance lipophilicity compared to bulkier substituents (e.g., diphenyl in 35a) . This may improve metabolic stability, as seen in U-89843, where dimethyl groups undergo oxidation to hydroxymethyl metabolites .
- In contrast, 5,6-diphenyl analogs (e.g., 35a) exhibit antiparasitic activity, suggesting that bulkier groups may shift target selectivity .
N4-Aryl Substitutions :
- Electron-withdrawing groups (e.g., Cl, F) on the N4-aryl ring (as in compounds 8 and 9) enhance RTK inhibition by stabilizing interactions with kinase ATP-binding pockets .
- The absence of such groups in the target compound’s 7-phenyl substituent may reduce potency against VEGFR-2 but improve selectivity for other targets.
7-Position Substitution: The 7-phenyl group in the target compound contrasts with 6-(benzyl) or 6-(methoxybenzyl) groups in analogs (e.g., 8, 12).
Role of 2,4-Diamine :
Pharmacokinetic Considerations
- Metabolic Stability: The 5,6-dimethyl groups in the target compound may slow oxidative metabolism compared to non-methylated analogs. For example, U-89843’s dimethyl groups are oxidized to hydroxymethyl and carboxyl derivatives, which retain partial activity .
- Solubility : The 2,4-diamine motif enhances water solubility, critical for oral bioavailability. Analogs with hydrophobic N4-aryl groups (e.g., 8, 9) require formulation adjustments to maintain solubility .
Biologische Aktivität
5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H14N4
- Molecular Weight: 238.28776 g/mol
- CAS Number: 44317576
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological properties. The presence of methyl and phenyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure often exhibit inhibition of key enzymes involved in cellular processes. Specifically, studies have highlighted the following mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR):
- Anticancer Activity:
- Tyrosine Kinase Inhibition:
Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of pyrrolo[2,3-d]pyrimidines and their anticancer activities. The findings indicated that certain derivatives exhibited subnanomolar activity against various cancer cell lines by targeting DHFR and inducing apoptosis via mitochondrial pathways .
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine | Antiproliferative | DHFR | |
| Other Pyrrolo Derivatives | Subnanomolar activity | Various cancer cell lines |
In Vivo Studies
In vivo studies have demonstrated promising results regarding the pharmacokinetics and bioavailability of pyrrolo[2,3-d]pyrimidine derivatives. These studies suggest that modifications to the chemical structure can enhance therapeutic efficacy while minimizing toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and its analogs?
- Methodological Answer : The compound and its analogs are synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing intermediates (e.g., 6-substituted-7H-pyrrolo[2,3-d]pyrimidines) with aryl amines in isopropyl alcohol (iPrOH) under acidic catalysis (6 drops conc. HCl) for 12 hours. Purification is achieved via flash chromatography using gradients of chloroform (CHCl₃) and methanol (MeOH), yielding products with 65–70% efficiency. For example, compound 8 was synthesized with 70% yield using 2-fluoro-4-chloroaniline .
| Example | Substituents | Yield (%) | Purification Method |
|---|---|---|---|
| Compound 8 | 2-fluoro-4-chlorophenyl | 70 | CHCl₃ → 2% MeOH/CHCl₃ |
| Compound 9 | 4-chlorophenyl | 65 | CHCl₃ → 2% MeOH/CHCl₃ |
| Compound 11 | 1-naphthylmethyl | 68 | CHCl₃ → 2% MeOH/CHCl₃ |
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : Assigns proton environments (e.g., δ 2.29 ppm for CH₃ in compound 8 ; δ 7.16–7.92 ppm for aromatic protons) .
- TLC : Monitors reaction progress (e.g., Rf 0.54 for compound 8 in CHCl₃/MeOH 10:1) .
- Melting Point (mp) : Confirms purity (e.g., mp 210°C for compound 8 ) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl for compound 9 ) .
Advanced Research Questions
Q. How does the 2-NH₂ moiety influence biological potency in pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Comparative studies of analogs with/without the 2-NH₂ group reveal its critical role in kinase inhibition. For instance, analogs retaining 2-NH₂ (e.g., compound 5 ) showed 3–5× higher potency against VEGF receptor-2 than 2-desNH₂ derivatives. This is attributed to hydrogen-bond interactions with kinase active sites . Experimental design involves synthesizing paired analogs (e.g., compounds 5 vs. 5-desNH₂ ) and testing in kinase inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across substituted analogs?
- Methodological Answer : Contradictory data (e.g., variable IC₅₀ values for RTK inhibition) require systematic analysis:
Substituent Effects : Compare analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 2,5-dimethoxybenzyl). For example, compound 13 (2,5-dimethoxybenzyl) showed reduced potency due to steric hindrance .
Assay Conditions : Control variables like ATP concentration in kinase assays .
Statistical Modeling : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Q. What in vitro and in vivo models are used to evaluate antiangiogenic and antitumor effects?
- Methodological Answer :
- In Vitro :
- Kinase Assays : Measure IC₅₀ against VEGF receptor-2 and PDGFR-β using recombinant enzymes and ATP competition .
- Cell Proliferation : Test in endothelial (HUVEC) and cancer cell lines (e.g., MDA-MB-435) .
- In Vivo :
- Xenograft Models : Administer compounds (e.g., 50 mg/kg/day) to mice with implanted tumors; monitor tumor volume and microvessel density via immunohistochemistry .
Data-Driven Design Considerations
Q. How are structure-activity relationship (SAR) studies optimized for pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : SAR optimization involves:
- Core Modifications : Introduce methyl groups at C5/C6 to enhance lipophilicity (e.g., 5,6-dimethyl analogs improve blood-brain barrier penetration) .
- Side-Chain Diversity : Test benzyl (compound 8 ), naphthylmethyl (compound 11 ), or phenethyl (compound 16 ) substituents to balance potency and solubility .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., 2-NH₂ with kinase Asp1046) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
